![molecular formula C11H11NO4 B1420198 (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid CAS No. 885272-28-6](/img/structure/B1420198.png)
(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid
Overview
Description
(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol . The reaction proceeds through several steps, ultimately yielding the desired indole derivative.
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. These methods are optimized for scalability and cost-effectiveness, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Development
This compound is primarily recognized for its potential in developing novel pharmaceuticals, particularly those targeting neurological disorders. Research indicates that it possesses neuroprotective properties, making it a promising candidate for drugs aimed at treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Study: Neuroprotective Effects
A study evaluated the neuroprotective effects of derivatives of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid on neuronal cell lines. The results demonstrated a significant reduction in oxidative stress markers and apoptosis in treated cells compared to controls, suggesting its potential therapeutic application in neuroprotection .
Biochemical Research
In biochemical research, this compound is utilized to investigate metabolic pathways and enzyme interactions. Its role as a substrate or inhibitor can provide insights into complex biochemical processes and their implications for health and disease.
Example: Enzyme Interaction Studies
Research has shown that this compound can modulate the activity of specific enzymes involved in metabolic pathways, which could lead to advancements in understanding metabolic disorders .
Natural Product Synthesis
The compound serves as a building block in the synthesis of various natural products. This application is crucial for discovering new therapeutic agents derived from nature.
Synthesis Pathway
A synthetic pathway involving this compound has been developed to create complex natural product analogs. These analogs have shown promising biological activities that warrant further investigation .
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard reference material. This aids in the calibration and validation of techniques used to measure other compounds across various samples.
Application in Method Development
The compound has been used to develop high-performance liquid chromatography (HPLC) methods for quantifying related indole derivatives in pharmaceutical formulations .
Summary Table of Applications
Application Area | Description | Key Findings/Case Studies |
---|---|---|
Pharmaceutical Development | Development of drugs targeting neurological disorders | Neuroprotective effects demonstrated in neuronal cell lines |
Biochemical Research | Investigation of metabolic pathways and enzyme interactions | Modulation of enzyme activity relevant to metabolic disorders |
Natural Product Synthesis | Building block for synthesizing natural product analogs | Promising biological activities observed |
Analytical Chemistry | Standard reference material for calibration and validation in analytical methods | Development of HPLC methods for quantifying indole derivatives |
Mechanism of Action
The mechanism of action of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and acetic acid groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Biological Activity
(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid, a compound with the molecular formula CHNO and CAS number 885272-28-6, has garnered attention for its potential biological activities. This compound is primarily studied for its applications in pharmaceutical development, particularly in the context of neurological disorders, and its role in biochemical research and natural product synthesis.
- Molecular Weight: 221.21 g/mol
- Molecular Structure: The compound features an indole structure with a methoxy group and an acetic acid moiety, which contributes to its biological properties.
1. Neuroprotective Properties
Research indicates that this compound exhibits neuroprotective effects. It has been implicated in the synthesis of novel pharmaceuticals aimed at treating neurological disorders. The compound's ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress is under investigation .
2. Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial and fungal strains. In a study evaluating related indole derivatives, compounds similar to this compound demonstrated significant inhibition of growth against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM for bacterial strains .
Microorganism | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 |
Staphylococcus aureus | 5.64 |
Escherichia coli | 2.33 |
Candida albicans | 16.69 |
3. Antioxidant Activity
The antioxidant potential of this compound has been explored in various studies focusing on its ability to scavenge free radicals and reduce oxidative stress markers in biological systems. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role .
Case Studies
- Pharmaceutical Development : A study reported the synthesis of various indole derivatives, including this compound, which were tested for their neuroprotective effects in cellular models of neurodegeneration. Results indicated that these compounds could significantly reduce cell death induced by toxic agents .
- Antimicrobial Testing : In a comparative analysis of several indole derivatives, this compound was identified as one of the most effective compounds against E. coli and B. mycoides, with MIC values reflecting its strong antimicrobial potential .
Properties
IUPAC Name |
2-(6-methoxy-2-oxo-1,3-dihydroindol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-16-6-2-3-7-8(5-10(13)14)11(15)12-9(7)4-6/h2-4,8H,5H2,1H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTFDSAWMWAHQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(=O)N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672521 | |
Record name | (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-28-6 | |
Record name | 2,3-Dihydro-6-methoxy-2-oxo-1H-indole-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885272-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.